molecular formula C10H8FN3O B1486765 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol CAS No. 1701837-38-8

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1486765
CAS No.: 1701837-38-8
M. Wt: 205.19 g/mol
InChI Key: DFCVBMNPEHTQRH-UHFFFAOYSA-N
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Description

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol is a fluorinated pyrimidine derivative serving as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused heterocyclic structure, with the electron-withdrawing fluoropyridinyl group influencing its binding affinity and metabolic stability. Researchers are exploring its potential as a key scaffold in the development of novel inhibitors for enzymes like glutaminyl peptide cyclase (QPCT) and its isozyme (QPCTL) . These enzymes are prominent targets in oncology, and inhibitors are being investigated for the treatment of various cancers, including solid tumors and leukemia . Beyond its antineoplastic potential, this chemical moiety is also of significant interest for central nervous system (CNS) disorders. The structural framework is found in compounds studied for neurodegenerative diseases such as Alzheimer's, movement disorders, and as anti-Parkinsonian agents . The molecule's properties, including its molecular weight and functional groups, make it a versatile building block for constructing more complex molecules for high-throughput screening and lead optimization. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(5-fluoropyridin-3-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-6-13-9(3-10(15)14-6)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVBMNPEHTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol on various types of cells and cellular processes are profound. In neuronal cells, for instance, the compound has been shown to modulate ion channel activity, particularly the Kv7/KCNQ channels, which are crucial for maintaining the resting membrane potential and regulating neuronal excitability. This modulation can lead to changes in cell signaling pathways, affecting neurotransmitter release and synaptic plasticity. In addition, this compound can influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. These cellular effects underscore the compound’s potential as a modulator of cellular function and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to the active site of enzymes, where it can act as a competitive inhibitor or an allosteric modulator. This binding can alter the enzyme’s conformation and affect its catalytic activity. Additionally, the compound can interact with DNA and RNA molecules, influencing the transcription and translation processes. By binding to specific nucleotide sequences, this compound can modulate gene expression and protein synthesis, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. In vivo studies have indicated that the compound’s effects can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cellular signaling and function, while long-term exposure may result in adaptive responses and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to modulate cellular signaling pathways without causing significant toxicity. Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular function. Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and toxic effects are minimized. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in the cytoplasm or nucleus, affecting its localization and activity. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the cytoplasm, where it interacts with signaling proteins and enzymes. The subcellular localization of this compound is essential for its function and activity within the cell.

Biological Activity

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8FN3O
  • Molecular Weight : 205.192 g/mol
  • CAS Number : 1701837-38-8

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antibacterial properties. Research indicates that this compound exhibits significant activity against various gram-positive bacteria, making it a candidate for further pharmaceutical development.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the 5-fluoropyridine moiety exhibit potent antibacterial effects. For instance, a study focused on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against several strains of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Case Study: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of various derivatives, including those based on this compound. The results indicated:

CompoundMIC (µg/mL)Target Bacteria
This compound2 - 32Gram-positive strains
Novel derivative (7j)0.25MRSA
Linezolid1 - 2MRSA

These findings suggest that the compound not only inhibits bacterial growth but also possesses biofilm formation inhibition capabilities, which is crucial for treating chronic infections.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar compounds have been shown to inhibit the formation of biofilms and bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

Safety and Cytotoxicity

In cytotoxicity assays, the tested compound showed low toxicity against human cell lines at concentrations below its MIC, indicating a favorable safety profile for potential therapeutic applications. For example, compound 7j exhibited over 85% cell viability at concentrations up to 256 µg/mL .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural differences and physicochemical parameters:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties (Predicted/Reported) CAS/Reference
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol 5-Fluoropyridin-3-yl (6), Me (2) C₁₀H₈FN₃O 205.19 Not explicitly reported; fluorine likely enhances solubility and metabolic stability 1701837-38-8
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl (6), Me (2) C₁₁H₉ClN₂O 220.65 Density: 1.31 g/cm³; Boiling point: 368.6°C 1412957-57-3
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol 4-Fluorophenyl (6), quinazolinylamino (2) C₂₀H₁₅FN₆O 374.37 Not reported; quinazoline moiety may increase binding to kinases 879563-42-5
6-(Furan-3-yl)-2-methylpyrimidin-4-ol Furan-3-yl (6), Me (2) C₉H₈N₂O₂ 178.17 Not reported; furan may reduce logP vs. fluoropyridine 1412954-37-0
4-(4-Fluoro-3-methylphenyl)-6-aryl-1,6-dihydropyrimidin-2-ol Dihydropyrimidin core, aryl substituents Variable Variable Improved anti-inflammatory/analgesic activities N/A

Key Observations :

  • Core Saturation : The dihydropyrimidin-2-ol derivatives (e.g., from ) have a partially saturated core, which may improve conformational flexibility and bioavailability compared to fully aromatic analogs .
  • Heterocyclic Substituents: The quinazolinylamino group in introduces a bulky, planar structure, possibly enhancing kinase inhibition but reducing solubility .

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility :
    • The 5-fluoropyridin-3-yl group in the target compound likely reduces logP compared to chlorophenyl analogs (logP ~2.5–3.0 for chlorophenyl vs. ~1.5–2.0 for fluoropyridinyl), improving aqueous solubility .
    • The furan-3-yl substituent () may further lower logP but could increase metabolic oxidation risks .
  • Metabolic Stability: Fluorine’s electronegativity may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Preparation Methods

Pyrimidine Core Construction and Functionalization

A common approach involves starting from 4,6-dichloropyrimidine derivatives, which allow selective substitution at the 4- and 6-positions. For example, 4,6-dichloropyrimidine can be reacted with appropriate amines or nucleophiles to introduce substituents at these positions.

  • In one reported method, 4,6-dichloropyrimidine is reacted with nucleophiles under controlled conditions, often in polar aprotic solvents like tetrahydrofuran or N-methylpyrrolidone, with bases such as sodium hydride to facilitate substitution.
  • The methyl group at the 2-position is introduced either by using 2-methyl-substituted pyrimidine precursors or by methylation reactions post ring formation.

Introduction of the 5-Fluoropyridin-3-yl Group

The 5-fluoropyridin-3-yl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling:

  • Aryl halides or triflates of the pyrimidine core react with boronic acids or amines derived from 5-fluoropyridin-3-yl precursors.
  • Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases like t-BuONa are used in toluene at elevated temperatures (around 110 °C) under nitrogen atmosphere to achieve efficient coupling.
  • This method ensures selective C-C or C-N bond formation while preserving sensitive functional groups.

Hydroxyl Group Formation at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine ring is often generated by hydrolysis of 4-chloropyrimidine intermediates or by direct oxidation methods:

  • Hydrolysis of 4-chloropyrimidine derivatives under mild acidic or basic conditions yields the 4-hydroxypyrimidine structure.
  • Alternatively, some syntheses utilize direct introduction of the hydroxyl group during ring closure or via selective oxidation steps.

Representative Synthetic Route Example

A detailed synthetic sequence from literature is summarized as follows:

Step Reagents/Conditions Description Yield (%)
1 4,6-Dichloropyrimidine, sodium hydride (60% dispersion), N-methylpyrrolidone, RT Nucleophilic substitution at 6-position with 5-fluoropyridin-3-yl amine derivative 59–81%
2 Hydrolysis under aqueous conditions Conversion of 4-chloropyrimidine to 4-hydroxypyrimidine Quantitative
3 Purification by silica gel chromatography Isolation of pure this compound

This route emphasizes the use of sodium hydride as a base to deprotonate nucleophiles, enabling substitution on the pyrimidine ring. The reaction is performed under inert atmosphere (argon or nitrogen) to prevent side reactions.

Alternative Synthetic Approaches

Multi-Component Reactions

Some methodologies employ multi-component reactions involving substituted pyridin-2-amines and pyridine-2-carbaldehydes in the presence of catalysts like p-toluenesulfonic acid and isocyanides to construct complex heterocycles, which can be further transformed into the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate key steps such as ring closure and substitution reactions, reducing reaction times significantly (e.g., 30 minutes at 170 °C) while maintaining good yields.

Research Findings and Analytical Data

  • The presence of the 5-fluorine substituent on the pyridine ring enhances biological activity and maintains conformational stability due to its small size, as compared to bulkier substituents.
  • NMR and mass spectrometry data confirm the structure and purity of the synthesized compound:
    • ^1H NMR signals correspond to the methyl group at 2-position and aromatic protons of the pyrimidine and pyridine rings.
    • ESI-MS shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 208 for related fluoropyridinyl compounds).

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic Substitution on 4,6-Dichloropyrimidine Sodium hydride, 5-fluoropyridin-3-yl amine, NMP RT, inert atmosphere High regioselectivity, good yields Requires careful moisture exclusion
Pd-Catalyzed Cross-Coupling Pd2(dba)3, XantPhos, t-BuONa, aryl halides 110 °C, N2 atmosphere Efficient C-C/C-N bond formation Expensive catalysts, sensitive to air
Microwave-Assisted Cyclization Formaldehyde, acetic acid, acetic anhydride 170 °C, 30 min Rapid reaction, reduced time Requires specialized equipment
Multi-Component Reaction Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide 70 °C, 12 h One-pot synthesis, diverse analogues Complex purification

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol?

  • Methodology : A common approach involves halogenation and coupling reactions. For example, fluorination of a pyridine precursor (e.g., 3-bromo-5-fluoropyridine) using potassium fluoride in dimethyl sulfoxide (DMSO) can introduce the fluorine atom. Subsequent Suzuki-Miyaura coupling with a methyl-substituted pyrimidine boronic acid under palladium catalysis enables formation of the bipyridyl core. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures product isolation .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, dimethylformamide) is recommended. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) should be conducted, monitored by HPLC with UV detection (λ = 254 nm). Lyophilization may enhance long-term storage stability in anhydrous conditions .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine coupling patterns in 19^{19}F NMR).
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for absolute configuration determination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the compound’s minimized 3D structure (optimized with Gaussian at the B3LYP/6-31G* level). Binding free energy calculations (MM-GBSA) and molecular dynamics simulations (NAMD) over 100 ns trajectories assess stability and interactions (e.g., hydrogen bonding with the pyrimidine hydroxyl group) .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology : Cross-validate results using orthogonal assays. For instance:

  • Enzyme inhibition : Measure IC50_{50} via fluorescence polarization.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers).
  • Statistical analysis (ANOVA) identifies outliers, while dose-response curve consistency checks (Hill slopes) ensure reliability .

Q. How can regioselectivity challenges during fluorination be addressed?

  • Methodology : Use directing groups (e.g., boronic esters) to control fluorination sites. Alternatively, transition-metal catalysts (e.g., Pd/Cu) in C–H activation reactions improve selectivity. Reaction monitoring via 19^{19}F NMR tracks intermediate formation, and DFT calculations (VASP) predict thermodynamic favorability of competing pathways .

Q. What crystallographic methods elucidate hydrogen-bonding networks in the solid state?

  • Methodology : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data (Mo-Kα radiation, 100 K), and refine structures using SHELXL. Hydrogen-bonding motifs (e.g., pyrimidin-4-ol OH→N(pyridine)) are analyzed via Mercury software to correlate packing with stability .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvents?

  • Resolution : Replicate experiments under standardized conditions (e.g., 25°C, 48 h equilibration). Use dynamic light scattering (DLS) to detect aggregates. Cross-reference with Hansen solubility parameters (HSPiP software) to rationalize solvent compatibility .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s photostability?

  • Design : Include dark controls (foil-wrapped samples) and UV light exposure (λ = 365 nm, 24 h). Monitor degradation via HPLC-MS and quantify half-life using first-order kinetics. Antioxidants (e.g., BHT) can test oxidative degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol

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